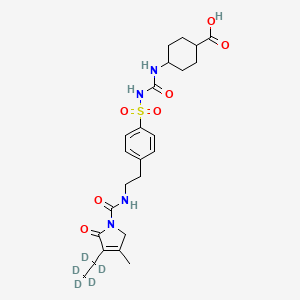![molecular formula C42H45ClN6O5S2 B565181 4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide CAS No. 1217686-68-4](/img/structure/B565181.png)
4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide, also known as 4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide, is a useful research compound. Its molecular formula is C42H45ClN6O5S2 and its molecular weight is 821.478. The purity is usually 95%.
BenchChem offers high-quality 4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Leukemia Treatment
ABT-737 is a BCL-2 inhibitor that has shown effectiveness in targeting leukemia-initiating cells . It has been reported to extend the survival of a high-risk myelodysplastic syndrome (HR-MDS) mouse model, with reductions of bone marrow blasts and lineage negative/Sca1+/KIT+ (LSK) cells . This suggests potential applications in the treatment of leukemia and related conditions.
Small Cell Lung Cancer Therapy
ABT-737 has been studied for its therapeutic efficacy in small cell lung cancer (SCLC) . It has been found to induce dramatic regressions in tumors derived from some SCLC cell lines . The addition of etoposide to ABT-737 in primary xenografts resulted in significant decreases in tumor growth, suggesting potential for combination therapy .
Overcoming Therapeutic Resistance
Studies have also explored the role of ABT-737 in overcoming therapeutic resistance . Acquired resistance in initially sensitive cell line–based xenografts was associated with decreases in the expression of the primary target Bcl-2, of proapoptotic partners of Bcl-2 (Bax and Bim), and of Bcl-2:Bim heterodimers . This suggests that ABT-737 could be used to overcome resistance to other therapies.
Hypoxia Sensitivity
ABT-737 has been found to induce apoptosis in a range of tumor types, and interestingly, neuroblastoma cell lines, which are relatively resistant to ABT-737–induced apoptosis in normoxia, are more sensitive in hypoxia . This suggests potential applications in the treatment of tumors in hypoxic environments.
Wirkmechanismus
Target of Action
ABT 737-d8, also known as ABT-737, is a potent inhibitor of the Bcl-2 family of proteins, specifically Bcl-2, Bcl-xL, and Bcl-w . These proteins are anti-apoptotic and are often overexpressed in various types of cancer cells, contributing to their survival and resistance to treatment .
Mode of Action
ABT 737-d8 functions as a BH3 mimetic, meaning it mimics the action of the BH3-only protein BAD . It binds to the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, inhibiting their function and thereby facilitating the induction of apoptosis . This disruption of the BCL-2/BAX complex leads to the activation of the intrinsic apoptotic pathway .
Biochemical Pathways
The primary biochemical pathway affected by ABT 737-d8 is the intrinsic apoptotic pathway . This pathway is typically activated in response to various cellular stresses, such as DNA damage . By inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, ABT 737-d8 disrupts the BCL-2/BAX complex, leading to BAK-dependent but BIM-independent activation of apoptosis .
Pharmacokinetics
It is known that the compound is a deuterium-labeled version of abt-737 . Deuterium labeling, or deuteration, has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The primary result of ABT 737-d8’s action is the induction of apoptosis in cancer cells . This is achieved through the disruption of the BCL-2/BAX complex and the subsequent activation of the intrinsic apoptotic pathway . In addition to apoptosis, ABT 737-d8 also induces autophagy .
Action Environment
The efficacy of ABT 737-d8 can be influenced by various environmental factors. For instance, the expression levels of its target proteins (Bcl-2, Bcl-xL, and Bcl-w) in cancer cells can affect the compound’s ability to induce apoptosis . Additionally, the compound’s effectiveness may vary depending on the specific type of cancer being treated .
Eigenschaften
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H45ClN6O5S2/c1-46(2)23-22-35(30-55-37-9-4-3-5-10-37)44-40-21-20-38(28-41(40)49(51)52)56(53,54)45-42(50)32-14-18-36(19-15-32)48-26-24-47(25-27-48)29-33-8-6-7-11-39(33)31-12-16-34(43)17-13-31/h3-21,28,35,44H,22-27,29-30H2,1-2H3,(H,45,50)/t35-/m1/s1/i24D2,25D2,26D2,27D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLNQCPCUACXLM-GDWIFBKKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5C6=CC=C(C=C6)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CC2=CC=CC=C2C3=CC=C(C=C3)Cl)([2H])[2H])([2H])[2H])C4=CC=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)N[C@H](CCN(C)C)CSC6=CC=CC=C6)[N+](=O)[O-])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H45ClN6O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
821.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

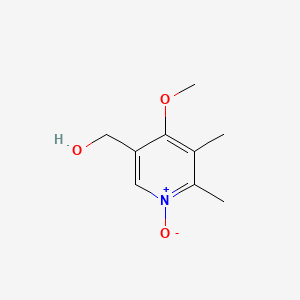
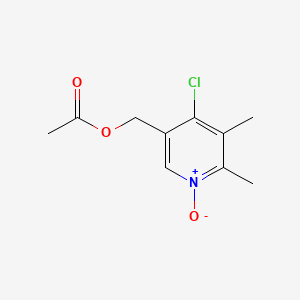
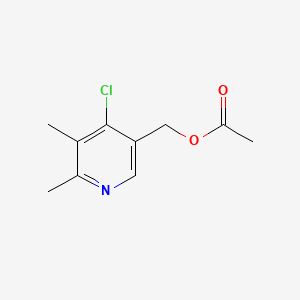
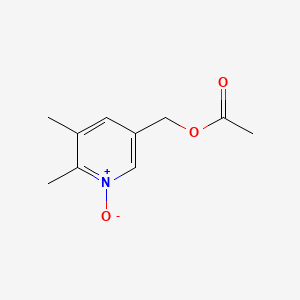


![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15](/img/structure/B565111.png)
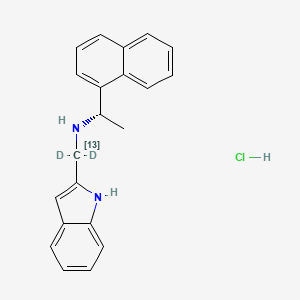
![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565116.png)
![2-Hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3](/img/structure/B565117.png)
